molecular formula C24H22N2O6 B2663335 Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate CAS No. 899754-21-3

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

Cat. No.: B2663335
CAS No.: 899754-21-3
M. Wt: 434.448
InChI Key: XMEKCWKPYWHSAM-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydropyridine ring, a terephthalate ester, and a 4-methylbenzyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate typically involves multiple steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Terephthalate Ester: The final step involves esterification of terephthalic acid with methanol in the presence of an acid catalyst like sulfuric acid to form dimethyl terephthalate, which is then coupled with the dihydropyridine intermediate through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, converting it to a hydroxyl group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: HNO₃ and H₂SO₄ for nitration.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ester and amide functionalities make it suitable for incorporation into polymer chains, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism by which Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate exerts its effects involves interactions with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. The terephthalate ester and amide groups can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: A simpler ester of terephthalic acid, used primarily in the production of polyethylene terephthalate (PET).

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Benzylamine derivatives: Compounds with similar benzyl groups, used in various chemical and pharmaceutical applications.

Uniqueness

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is unique due to its combination of a dihydropyridine ring, a terephthalate ester, and a 4-methylbenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

dimethyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-15-6-8-16(9-7-15)14-26-12-4-5-19(22(26)28)21(27)25-20-13-17(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEKCWKPYWHSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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